4-methoxy-N-[3-[(4-methoxyphenyl)sulfamoyl]phenyl]-3-nitrobenzamide
Description
4-methoxy-N-[3-[(4-methoxyphenyl)sulfamoyl]phenyl]-3-nitrobenzamide: is a complex organic compound characterized by its multiple functional groups, including methoxy, nitro, and sulfamoyl groups
Properties
IUPAC Name |
4-methoxy-N-[3-[(4-methoxyphenyl)sulfamoyl]phenyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O7S/c1-30-17-9-7-15(8-10-17)23-32(28,29)18-5-3-4-16(13-18)22-21(25)14-6-11-20(31-2)19(12-14)24(26)27/h3-13,23H,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COAMJSAALDKFCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[3-[(4-methoxyphenyl)sulfamoyl]phenyl]-3-nitrobenzamide typically involves multiple steps, starting with the nitration of 4-methoxyaniline to form 4-methoxy-3-nitroaniline. This intermediate is then reacted with 3-aminophenylsulfamide to introduce the sulfamoyl group. Finally, the resulting compound is treated with methoxybenzoyl chloride to form the target molecule.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : The methoxy and sulfamoyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Typical reducing agents include iron and hydrogen gas.
Substitution: : Nucleophiles such as hydroxide or alkoxide ions can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Nitroso derivatives, nitrate esters.
Reduction: : Amines, such as 4-methoxy-3-nitroaniline.
Substitution: : Hydroxylated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, 4-methoxy-N-[3-[(4-methoxyphenyl)sulfamoyl]phenyl]-3-nitrobenzamide may be used to study enzyme inhibition or as a probe in biochemical assays.
Medicine
In the medical field, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, it might be used in the development of new materials or as a component in chemical sensors.
Mechanism of Action
The mechanism by which 4-methoxy-N-[3-[(4-methoxyphenyl)sulfamoyl]phenyl]-3-nitrobenzamide exerts its effects depends on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate access. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
4-methoxy-N-[3-[(4-methoxyphenyl)sulfamoyl]phenyl]-3-nitrobenzamide: can be compared to other compounds with similar functional groups, such as:
4-methoxy-N-[3-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide
4-methoxy-N-[3-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide
4-methoxy-N-[3-[(4-methoxyphenyl)sulfamoyl]phenyl]nitrobenzene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
